4-[(1-Phenylpropyl)amino]butan-2-ol
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Overview
Description
4-[(1-Phenylpropyl)amino]butan-2-ol is an organic compound with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol . This compound is characterized by the presence of a phenylpropyl group attached to an amino group, which is further connected to a butanol backbone. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 4-[(1-Phenylpropyl)amino]butan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of phenylethyl magnesium chloride with acetone, followed by the addition of an amino group . This reaction typically requires the use of Grignard reagents, which are prepared by reacting organohalides with magnesium . The reaction conditions often involve anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.
the principles of organic synthesis, such as the use of Grignard reagents and nucleophilic addition reactions, are applicable .
Chemical Reactions Analysis
4-[(1-Phenylpropyl)amino]butan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group in the butanol backbone can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form a secondary amine or a primary alcohol, depending on the specific reaction pathway.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[(1-Phenylpropyl)amino]butan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(1-Phenylpropyl)amino]butan-2-ol involves its interaction with various molecular targets and pathways. The phenylpropyl group can interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
4-[(1-Phenylpropyl)amino]butan-2-ol can be compared with other similar compounds, such as:
2-Methyl-4-phenyl-2-butanol: This compound has a similar structure but with a methyl group instead of an amino group.
Butan-1-ol: A simpler alcohol with a butanol backbone, used as a solvent and in the production of other chemicals.
Phenylethylamine: A compound with a phenyl group attached to an ethylamine backbone, used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-(1-phenylpropylamino)butan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-3-13(14-10-9-11(2)15)12-7-5-4-6-8-12/h4-8,11,13-15H,3,9-10H2,1-2H3 |
InChI Key |
REVLZEWOTOZMDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NCCC(C)O |
Origin of Product |
United States |
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